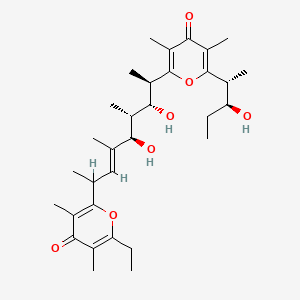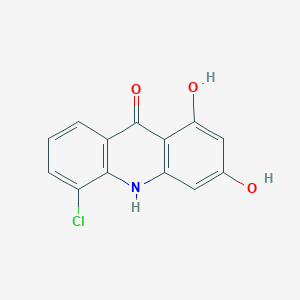
5-Chloro-1,3-dihydroxy-10H-acridin-9-one
描述
5-Chloro-1,3-dihydroxy-10H-acridin-9-one is a chemical compound belonging to the acridone family It is characterized by the presence of a chlorine atom at the 5th position and hydroxyl groups at the 1st and 3rd positions on the acridone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dihydroxy-10H-acridin-9-one typically involves the chlorination of 1,3-dihydroxyacridin-9-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5th position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of 1,3-dihydroxyacridin-9-one followed by chlorination. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
5-Chloro-1,3-dihydroxy-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted acridone derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-1,3-dihydroxy-10H-acridin-9-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex acridone derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 5-Chloro-1,3-dihydroxy-10H-acridin-9-one involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cellular processes. The hydroxyl groups and the chlorine atom play a crucial role in its binding affinity and specificity. The compound may also induce oxidative stress, leading to cell death in certain types of cancer cells .
相似化合物的比较
Similar Compounds
1,3-Dihydroxyacridin-9-one: Lacks the chlorine atom at the 5th position.
5-Bromo-1,3-dihydroxy-10H-acridin-9-one: Contains a bromine atom instead of chlorine.
5-Methyl-1,3-dihydroxy-10H-acridin-9-one: Contains a methyl group instead of chlorine.
Uniqueness
5-Chloro-1,3-dihydroxy-10H-acridin-9-one is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom enhances its reactivity and binding affinity, making it a valuable compound for various applications .
属性
IUPAC Name |
5-chloro-1,3-dihydroxy-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-8-3-1-2-7-12(8)15-9-4-6(16)5-10(17)11(9)13(7)18/h1-5,16-17H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGHIXUKIHUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C(C2=O)C(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420515 | |
| Record name | 5-Chloro-1,3-dihydroxy-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273943-69-4 | |
| Record name | 5-Chloro-1,3-dihydroxy-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

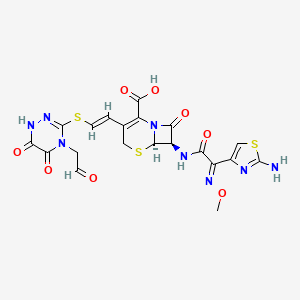

![[(3R,4R,4aR,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,6,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236195.png)
![[[(2R,5R)-5-[2,4-dioxo-5-[(E)-prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1236196.png)
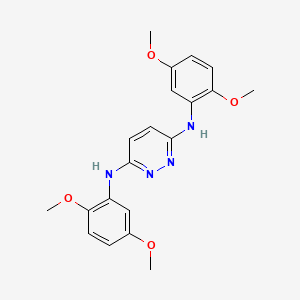

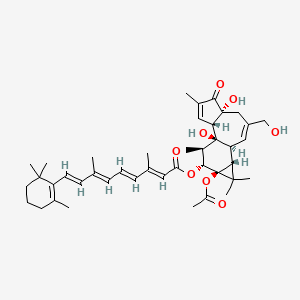

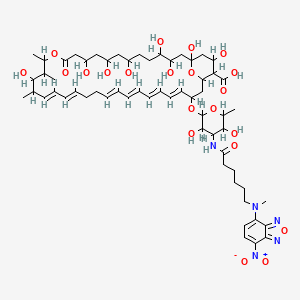
![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)
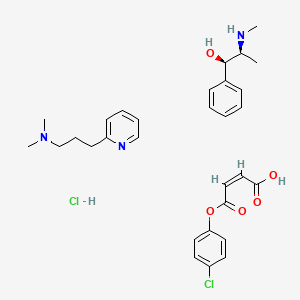
![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)

